molecular formula C15H14O2 B8168949 1-Methoxy-4-(4-vinylphenoxy)benzene

1-Methoxy-4-(4-vinylphenoxy)benzene

Cat. No.: B8168949
M. Wt: 226.27 g/mol
InChI Key: NINFHXBNXNQFHC-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-vinylphenoxy)benzene is an aromatic ether derivative featuring a methoxy group at the para position of one benzene ring and a vinylphenoxy substituent at the para position of the adjacent benzene ring.

Properties

IUPAC Name

1-ethenyl-4-(4-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-3-12-4-6-14(7-5-12)17-15-10-8-13(16-2)9-11-15/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINFHXBNXNQFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-vinylphenoxy)benzene can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the reaction of 1-methoxy-4-iodobenzene with 4-vinylphenol in the presence of a base such as potassium carbonate and a palladium catalyst.

    Suzuki-Miyaura Coupling: This method involves the coupling of 1-methoxy-4-bromobenzene with 4-vinylphenylboronic acid in the presence of a palladium catalyst and a base such as cesium carbonate.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-4-(4-vinylphenoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methoxy-4-(4-vinylphenoxy)benzene involves its interaction with various molecular targets and pathways. The vinyl group can undergo electrophilic addition reactions, forming reactive intermediates that can interact with nucleophilic sites on biological macromolecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Methoxy-4-(1-propenyl)-benzene (Anethole)

  • Structure: Features a methoxy group and a propenyl chain (CH₂CH=CH₂) instead of vinylphenoxy.
  • Properties : Exhibits high thermal stability and is a major component in Illicium verum extracts (100% peak area in GC-MS analysis) .
  • Reactivity : Undergoes isomerization under alkaline conditions (KOH/polyethylene glycol) to yield 97.55% trans-isomer at 215°C .

1-Methoxy-4-(prop-1-yn-1-yl)benzene

  • Structure: Contains a terminal alkyne group (C≡CH) instead of vinylphenoxy.
  • Reactivity : Used in tungsten-catalyzed homo-metathesis reactions, highlighting its utility in forming complex alkyne-derived polymers .

Ethyl- or Isopropyl-Substituted Derivatives

1-Methoxy-4-(1-methylethyl)benzene

  • Structure : Substituted with an isopropyl group (CH(CH₃)₂).
  • Reactivity: Oxidized via NHPI/Cu(II) catalysis to yield 1-(4-methoxyphenyl)ethanone (68–75% selectivity) at 120°C, albeit with low yield (11 mol%) .
  • Catalytic Behavior : Generates hydroperoxides (73 mol% yield) under NHPI catalysis at 60°C, indicating susceptibility to radical-mediated oxidation .

Selenium-Containing Derivatives

1-Methoxy-4-(phenylseleno)benzene

  • Structure: Selenium atom replaces the vinylphenoxy group.

Cycloaddition Products

1-Methoxy-4-(2-methyl-4-(p-tolyl)cyclobutyl)benzene

  • Structure : Contains a cyclobutane ring formed via electrochemical [2+2] cycloaddition of 1-methoxy-4-(prop-1-en-1-yl)benzene.
  • Synthesis : Achieved in 68% yield using ruthenium catalysts under mild conditions (10 mA current, 5 h reaction time) .

Nitro- or Trifluoromethyl-Substituted Derivatives

1-Methoxy-4-(2-nitrovinyl)benzene

  • Structure : Nitrovinyl substituent enhances electrophilicity.
  • Applications : Used in synthesis of nitrostyrenes, which are intermediates in pharmaceuticals and dyes .

(E)-1-Methoxy-4-(4-(trifluoromethyl)styryl)benzene

  • Structure : Trifluoromethyl group increases hydrophobicity and metabolic stability.
  • Synthesis: Prepared via Ru-catalyzed semihydrogenation of alkynes with benzyl alcohol as a hydrogen donor .

Comparative Data Table

Compound Name Key Substituent Reactivity/Biological Activity Yield/Selectivity Reference
1-Methoxy-4-(4-vinylphenoxy)benzene Vinylphenoxy, methoxy Potential for polymerization/cycloaddition N/A
1-Methoxy-4-(1-propenyl)-benzene Propenyl PTGS2 binding, isomerization to trans-isomer 97.55% trans-isomer
1-Methoxy-4-(1-methylethyl)benzene Isopropyl Oxidation to hydroperoxide/ketone 73 mol% hydroperoxide
1-Methoxy-4-(phenylseleno)benzene Phenylseleno LDHA inhibition Significant inhibition
1-Methoxy-4-(2-nitrovinyl)benzene Nitrovinyl Electrophilic intermediate for pharmaceuticals N/A

Key Findings and Implications

  • Substituent Effects: The vinylphenoxy group in this compound likely enhances its reactivity in cycloaddition or polymerization compared to propenyl or isopropyl analogs.
  • Catalytic Behavior : Methoxy-substituted compounds show divergent reactivity under oxidation (e.g., hydroperoxide vs. ketone formation) depending on catalysts .

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